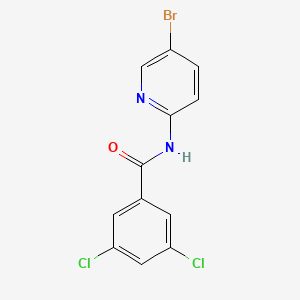
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine, also known as BMS-986168, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a selective and potent inhibitor of the human sodium glucose co-transporter 1 (SGLT1), which plays a crucial role in glucose absorption in the small intestine.
作用机制
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine inhibits the human sodium glucose co-transporter 1 (SGLT1) in the small intestine, which is responsible for the absorption of glucose from the gut lumen into the bloodstream. By inhibiting SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine reduces glucose absorption in the small intestine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to improve glucose tolerance and reduce HbA1c levels in animal models of diabetes. In addition, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs. 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has also been shown to reduce body weight and improve lipid profiles in animal models of obesity.
实验室实验的优点和局限性
One advantage of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its selectivity and potency as an inhibitor of SGLT1. This makes it a promising candidate for the treatment of type 2 diabetes mellitus. However, one limitation of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its relatively short half-life, which may limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine. One direction is to optimize the pharmacokinetic properties of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine to improve its efficacy as a therapeutic agent. Another direction is to investigate the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in combination with other anti-diabetic drugs to enhance its therapeutic effects. Furthermore, the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored. Finally, the safety and efficacy of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in human clinical trials should be further investigated.
合成方法
The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine involves a series of chemical reactions, including the condensation of 4-biphenylcarboxaldehyde with 2,6-dimethylpiperidine, followed by the reduction of the resulting imine to form the target compound. The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been described in detail in a patent application by Bristol-Myers Squibb.
科学研究应用
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to reduce glucose absorption in the small intestine, leading to a decrease in blood glucose levels. In preclinical studies, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has demonstrated efficacy in improving glucose tolerance and reducing HbA1c levels in animal models of diabetes. Furthermore, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs, making it a promising candidate for the treatment of type 2 diabetes mellitus.
属性
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-7-6-8-16(2)21(15)20(22)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRFYDYSHKIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4929481.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)

![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)


![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
